![molecular formula C7H6BrF3N2O2 B2777141 methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856024-42-4](/img/structure/B2777141.png)
methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry, where it is utilized in the synthesis of various drugs.
Mechanism Of Action
The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is not fully understood. However, studies have shown that this compound has potent inhibitory effects on various enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever. By inhibiting the biosynthesis of prostaglandins, methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has potential therapeutic applications in the treatment of various inflammatory disorders.
Biochemical And Physiological Effects
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has been shown to have potent biochemical and physiological effects. Studies have demonstrated that this compound has potent anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory disorders, including arthritis and asthma. Additionally, this compound has been shown to have potent antipyretic effects, making it a potential treatment for fever.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized using a relatively simple synthesis method. Additionally, this compound has potent inhibitory effects on various enzymes, making it a useful tool for investigating the mechanism of action of these enzymes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
For the use of this compound in scientific research include the development of new chemical entities with potential therapeutic applications, the investigation of the mechanism of action of various enzymes, and the development of new analytical methods for the detection and quantification of prostaglandins in biological samples.
Synthesis Methods
The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethylamine and dimethylformamide (DMF) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide and potassium carbonate to yield the final product. This synthesis method has been optimized and is widely used in the production of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate.
Scientific Research Applications
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has been extensively used in scientific research due to its unique properties. This compound is commonly used in the synthesis of various drugs, particularly in the field of medicinal chemistry. It is also used in the development of new chemical entities that have potential therapeutic applications. Additionally, this compound has been used in various studies to investigate its mechanism of action and its effects on biological systems.
properties
IUPAC Name |
methyl 4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVRXZLXWGEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate |
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